3-Azi-1-methoxybutylgalactopyranoside

描述

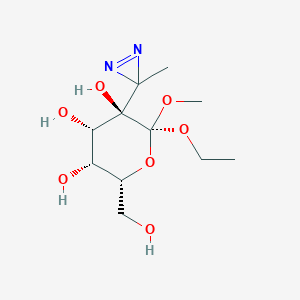

3-Azi-1-methoxybutylgalactopyranoside is a chemical compound with the molecular formula C11H20N2O7 and a molecular weight of 292.29 g/mol It is known for its unique structure, which includes a galactopyranoside moiety and an aziridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azi-1-methoxybutylgalactopyranoside typically involves the reaction of galactopyranoside derivatives with aziridine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like trifluoroacetic acid to facilitate the reaction . The process may also involve protecting groups to ensure selective reactions at desired sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

化学反应分析

Types of Reactions

3-Azi-1-methoxybutylgalactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

3-Azi-1-methoxybutylgalactopyranoside has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects and as a probe in biochemical assays.

Industry: Utilized in the development of new materials and chemical products

作用机制

The mechanism of action of 3-Azi-1-methoxybutylgalactopyranoside involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The aziridine ring in the compound is known to be reactive, which allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

相似化合物的比较

Similar Compounds

- 3-Azi-1-methoxybutyl-beta-D-galactopyranoside

- 1-Methoxy-2-(3-methyl-3H-diazirin-3-yl)ethyl-beta-D-galactopyranoside

Uniqueness

3-Azi-1-methoxybutylgalactopyranoside is unique due to its specific combination of a galactopyranoside moiety and an aziridine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

3-Azi-1-methoxybutylgalactopyranoside is a novel chemical compound with the molecular formula C11H20N2O7 and a molecular weight of 292.29 g/mol. Its unique structure, which includes an aziridine ring and a galactopyranoside moiety, suggests potential biological activities that are currently being explored in various scientific fields, including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of galactopyranoside derivatives with aziridine compounds. Common solvents used in this process include dichloromethane or methanol, often in the presence of catalysts like trifluoroacetic acid to enhance yields. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in biological studies.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The aziridine ring is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate enzyme activity or influence cellular pathways, making it a valuable compound for biochemical assays and therapeutic applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have been conducted using various cancer cell lines, including HeLa cells, where the compound demonstrated dose-dependent inhibition of cell growth. The IC50 values observed ranged from 10.64 to 33.62 μM, comparable to known anticancer agents like Cisplatin . This suggests that the compound may induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor or modulator of certain enzymatic activities, which could have implications for drug development targeting metabolic disorders or cancers.

Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound on HeLa cells:

- Method : MTT assay was employed to evaluate cell viability post-treatment.

- Results : The compound exhibited a significant reduction in cell viability at various concentrations, with an IC50 value indicating effective cytotoxicity.

- : The findings support further investigation into its potential as an anticancer therapeutic agent.

Study 2: Enzyme Modulation

A separate study evaluated the effect of this compound on enzyme activity:

- Enzyme Target : Specific metabolic enzymes were selected based on their relevance in cancer metabolism.

- Results : The compound demonstrated inhibitory effects on selected enzymes, suggesting a mechanism for its anticancer activity.

- : These results indicate potential utility in developing targeted therapies that exploit metabolic pathways in cancer cells.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Aziridine + Galactopyranoside | Anticancer, Enzyme Modulator |

| 3-Azi-1-methoxybutyl-beta-D-galactopyranoside | Similar structure without aziridine | Limited studies available |

| 1-Methoxy-2-(3-methyl-3H-diazirin-3-yl)ethyl-beta-D-galactopyranoside | Diazirine derivative | Anticancer properties noted |

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-Azi-1-methoxybutylgalactopyranoside, and how can they be addressed methodologically?

- Answer : The synthesis involves regioselective azide substitution at the 3-position and methoxy protection at the 1-position. Common challenges include:

- Protection/deprotection strategies : Use benzyl or trityl groups for hydroxyl protection, as demonstrated in analogous galactopyranoside syntheses .

- Azide introduction : Employ Mitsunobu conditions or nucleophilic displacement with NaN₃ under controlled anhydrous conditions to avoid side reactions.

- Purification : Column chromatography with silica gel (e.g., hexane/EtOAc gradients) is critical for isolating intermediates .

Q. How can NMR spectroscopy validate the structure of this compound?

- Answer : Key NMR signals include:

- ¹H NMR : Methoxy protons (δ ~3.3–3.5 ppm), azide-adjacent protons (δ ~3.8–4.2 ppm), and butyl chain protons (δ ~1.2–1.6 ppm).

- ¹³C NMR : Methoxy carbon (δ ~55–60 ppm), anomeric carbon (δ ~95–105 ppm), and azide-bearing carbon (δ ~65–70 ppm) .

- Cross-validation : Compare with spectra of structurally related compounds (e.g., methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside ).

Q. What are the primary applications of azide-functionalized galactopyranosides in glycobiology?

- Answer : Azide groups enable bioorthogonal click chemistry (e.g., CuAAC with alkynes) for:

- Glycoconjugate synthesis (e.g., glycan arrays, glycoprotein labeling).

- Metabolic oligosaccharide engineering to study carbohydrate-mediated biological processes .

Advanced Research Questions

Q. How do conflicting NMR data for this compound derivatives arise, and how should researchers resolve them?

- Answer : Contradictions may stem from:

- Solvent effects : Polar solvents (e.g., D₂O) shift proton signals due to hydrogen bonding.

- Conformational flexibility : Axial vs. equatorial substituents alter coupling constants (e.g., J₃,4 values in galactopyranosides ).

- Resolution : Use high-field NMR (≥500 MHz), isotopic labeling (¹³C/¹⁵N), and dynamic NMR experiments to probe rotameric equilibria .

Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry?

- Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloadditions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Validation : Cross-reference with experimental kinetic data (e.g., second-order rate constants) from stopped-flow spectroscopy .

Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound in enzymatic assays?

- Answer :

- Site-specific labeling : Introduce ¹³C at the azide-bearing carbon to track metabolic incorporation via NMR or mass spectrometry.

- Deuterium labeling : Use ²H-labeled butyl chains to study membrane permeability in cell-based assays .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in galactopyranoside derivatives?

- Answer :

- Multivariate regression : Correlate substituent electronic effects (Hammett σ values) with bioactivity.

- Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., IC₅₀ values from enzyme inhibition assays).

- Bayesian modeling : Quantify uncertainty in structure-activity relationships (SARs) .

Q. Methodological Resources

Key experimental protocols for handling azide-containing galactopyranosides:

- Safety : Avoid concentrated azides (explosive risk); use dilute solutions (<1 M) and inert atmospheres.

- Storage : Keep at –20°C under argon to prevent hydrolysis.

- Characterization : Combine ESI-MS (for molecular ion confirmation) and IR spectroscopy (azide stretch: ~2100 cm⁻¹) .

Q. How to design a controlled study comparing this compound with its non-azidated analogs?

- Variables : Include negative controls (e.g., methoxybutylgalactopyranoside without azide) and positive controls (e.g., commercially available azidated sugars).

- Metrics : Quantify reaction yields, click kinetics (k₂), and cytotoxicity (via MTT assays) .

Q. Data Presentation Guidelines

- Tables : Include substituent effects on reaction yields (e.g., benzyl vs. trityl protection ).

- Figures : Annotate NMR spectra with assignments and coupling constants .

- Statistical reporting : Provide p-values, confidence intervals, and effect sizes for bioactivity data .

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)-2-methoxy-3-(3-methyldiazirin-3-yl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVLEGUUMDCMIJ-FBUNLNBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@]1([C@]([C@H]([C@H]([C@H](O1)CO)O)O)(C2(N=N2)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151776 | |

| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117405-74-0 | |

| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。